Isoamyl decanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Applications in Drug Delivery

Due to its lipophilic nature (attracted to fats), isoamyl decanoate has been explored as a potential carrier molecule in drug delivery systems. These systems aim to deliver therapeutic agents to specific sites in the body or control their release over time []. Isoamyl decanoate's ability to dissolve hydrophobic drugs (those repelled by water) could be advantageous for formulating injectable or implantable drug delivery systems.

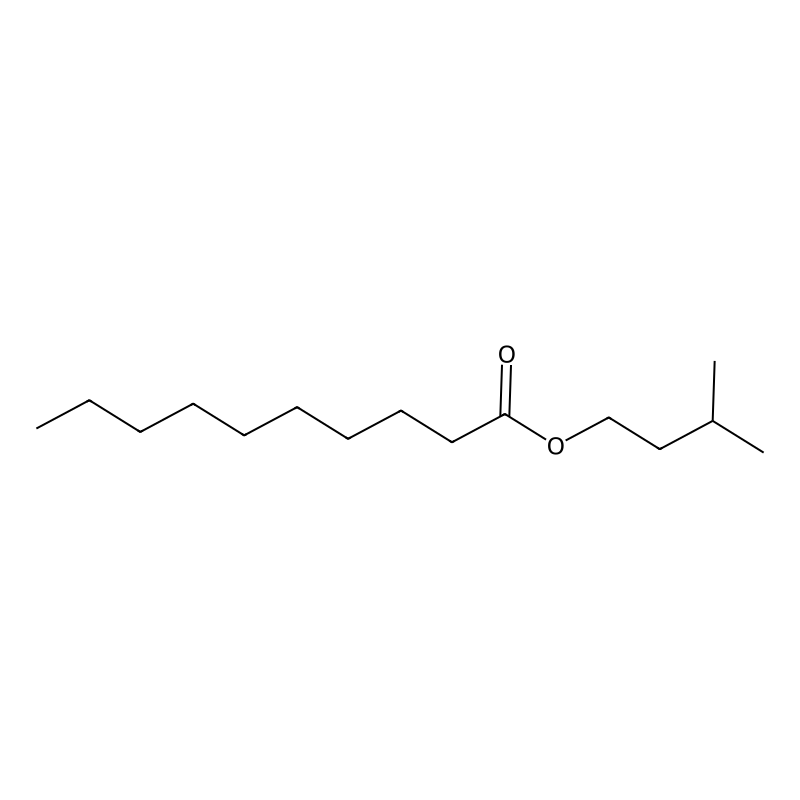

Isoamyl decanoate, also known as 3-methylbutyl decanoate, is a fatty acid ester with the chemical formula C₁₅H₃₀O₂ and a molecular weight of 242.4 g/mol. This compound is characterized by its pleasant aroma, often described as fruity or floral, making it a valuable ingredient in the flavor and fragrance industries. Isoamyl decanoate is naturally found in certain plants, including Houttuynia cordata, and is synthesized for various applications due to its desirable sensory properties .

Currently, there is no scientific research readily available on the specific mechanism of action of isoamyl decanoate in biological systems.

Isoamyl decanoate can be synthesized through esterification reactions, where isoamyl alcohol reacts with decanoic acid in the presence of an acid catalyst or through enzymatic methods using cutinase enzymes derived from bacteria. The general reaction can be represented as follows:

In enzymatic synthesis, the reaction conditions (temperature, time, and substrate concentration) are optimized to achieve maximum yield. For instance, a study indicated that isoamyl decanoate was synthesized effectively using immobilized cutinase enzymes at specific concentrations and temperatures .

Isoamyl decanoate can be synthesized through several methods:

- Chemical Synthesis:

- Esterification: This traditional method involves the direct reaction of isoamyl alcohol with decanoic acid in the presence of an acid catalyst.

- Transesterification: In this method, triglycerides can be converted into esters like isoamyl decanoate by reacting with isoamyl alcohol.

- Enzymatic Synthesis:

Uniqueness of Isoamyl Decanoate

Isoamyl decanoate stands out due to its specific chain length and unique aroma profile compared to other isoamyl esters. While it shares similar applications with other esters, its distinct fragrance makes it particularly valuable in both culinary and cosmetic formulations. The longer carbon chain contributes to its unique sensory characteristics that differentiate it from shorter-chain esters like isoamyl acetate.

Conventional Chemical Synthesis

Acid-Catalyzed Esterification Mechanisms

The conventional synthesis of isoamyl decanoate primarily relies on acid-catalyzed esterification between isoamyl alcohol and decanoic acid. This reaction follows the classical Fischer esterification mechanism, which proceeds through a well-established six-step pathway known by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1] [2].

The mechanism initiates with the protonation of the carbonyl oxygen of decanoic acid by a strong acid catalyst, typically sulfuric acid or tosic acid. This protonation activates the carbonyl carbon toward nucleophilic attack, making it more electrophilic [1] [3]. Subsequently, isoamyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [2] [4].

The process continues with proton transfer steps that result in the formation of a good leaving group (water), followed by elimination to yield the protonated ester. Finally, deprotonation regenerates the acid catalyst and produces the desired isoamyl decanoate [5] [6]. The overall reaction is reversible, with the equilibrium position dependent on reaction conditions and stoichiometric ratios [7] [8].

Research findings demonstrate that the reaction exhibits excellent reactivity with various fatty acids, with conversion yields typically ranging from 70% to 95% under optimized conditions [9] [10]. The activation energy for acid-catalyzed esterification reactions has been determined to be approximately 1097.58 J/mol for similar systems, indicating favorable thermodynamics [11].

Optimization of Stoichiometric Ratios and Catalysts

The optimization of stoichiometric ratios represents a critical factor in maximizing esterification efficiency. The fundamental stoichiometric ratio for esterification is 1:1 (carboxylic acid to alcohol), but practical considerations necessitate the use of excess reactants to drive the equilibrium toward product formation [12] [7].

Studies have demonstrated that using alcohol-to-acid molar ratios between 1:2 and 1:6 significantly improves conversion rates [9] [7]. A 1:3 molar ratio is particularly effective, as it provides sufficient driving force while maintaining economic feasibility [7]. The excess alcohol serves dual purposes: shifting the equilibrium according to Le Chatelier's principle and acting as a reaction solvent [2].

Catalyst selection and loading significantly influence reaction kinetics and overall yield. Sulfuric acid emerges as the most effective catalyst due to its dual function as both a proton source and dehydrating agent [13] [7]. Typical catalyst loadings range from 1% to 5% by weight, with higher concentrations accelerating the reaction rate but potentially leading to side reactions [9] [10].

Temperature optimization studies reveal that reactions conducted at 50-65°C provide optimal balance between reaction rate and product stability [9] [14]. Higher temperatures accelerate the reaction but may cause thermal degradation of sensitive components [10].

Enzymatic Synthesis Approaches

Cutinase-Mediated Esterification

Cutinase enzymes represent a unique class of biocatalysts that exhibit exceptional versatility in esterification reactions. These enzymes belong to the serine esterase family and possess the remarkable ability to function efficiently regardless of the presence of an oil-water interface, distinguishing them from conventional lipases [15] [16].

The most extensively studied cutinase for isoamyl decanoate synthesis is derived from Rhodococcus bacteria (Rcut). Research demonstrates that Rcut exhibits high substrate specificity for fatty acids ranging from C₄ to C₁₀, making it ideally suited for decanoic acid esterification [17]. Among various isoamyl fatty acid esters, Rcut synthesizes isoamyl butyrate most efficiently, achieving conversion rates of 62% under optimal conditions [17].

Molecular docking studies reveal that the binding affinity of fatty acids to cutinase active sites correlates with chain length. Butyric acid exhibits the most favorable binding energy and optimal distance (approximately 3 Å) from the active site serine residue (Ser114) [17]. Decanoic acid, while showing good binding affinity, presents some interfering candidates that may reduce overall catalytic efficiency [17].

The catalytic mechanism follows a Ping Pong Bi Bi pathway, where one substrate binds to the enzyme at a time, forming a substrate-enzyme complex before product formation and release [18]. This mechanism ensures high selectivity and minimizes unwanted side reactions [19].

Cutinase demonstrates remarkable stability under various reaction conditions. In lyophilized form, the enzyme maintains activity at temperatures up to 80°C and shows excellent thermostability with no activity loss after 72 hours at 65°C [19]. This thermal stability enables operation under elevated temperatures, thereby increasing reaction rates [19].

Immobilized Enzyme Systems and Reusability

Enzyme immobilization represents a crucial advancement in making enzymatic synthesis economically viable for industrial applications. Various immobilization techniques have been developed, with physical adsorption on macroporous supports and covalent attachment being the most common approaches [18] [20].

Methacrylate-divinylbenzene (MA-DVB) beads serve as effective support materials for cutinase immobilization. The immobilization process involves mixing cell-free enzyme extract with MA-DVB beads in the presence of glutaraldehyde as a crosslinking agent [17]. This approach achieves immobilization yields exceeding 85% while maintaining high catalytic activity [17].

Immobilized cutinase systems demonstrate superior performance compared to free enzymes in several aspects. The immobilized Rcut (immRcut) successfully catalyzes the synthesis of various isoamyl fatty acid esters, including isoamyl decanoate, with conversion rates comparable to or exceeding those of free enzymes [17]. The heterogeneous nature of immobilized systems facilitates easy product separation and enzyme recovery [21] [22].

Reusability studies reveal that immobilized cutinase maintains at least 94.86% of its initial activity for up to ten reaction cycles [21]. More specifically, immobilized Rcut retains activity for at least six consecutive uses without significant degradation [17]. This exceptional reusability dramatically reduces the economic burden associated with enzyme costs [23].

The stability of immobilized enzyme systems can be further enhanced through proper washing and storage protocols. Washing with organic solvents such as acetone or n-hexane effectively removes product residues and maintains enzyme structure [21] [22]. Proper drying in vacuum desiccators preserves enzyme integrity during storage periods [21].

Green Chemistry and Solvent-Free Protocols

Green chemistry principles emphasize the development of environmentally benign synthetic processes that minimize waste generation, reduce energy consumption, and eliminate hazardous substances [24] [25]. Solvent-free protocols represent a paradigm shift toward sustainable synthesis methodologies that align with these principles [26] [27].

Mechanochemical synthesis has emerged as a promising solvent-free approach for esterification reactions. High-speed ball-milling (HSBM) techniques enable esterification at room temperature without the need for organic solvents [26]. Two distinct mechanochemical strategies have been developed: the iodine/potassium hypophosphite (I₂/KH₂PO₂) system and the potassium iodide/triethyl phosphite (KI/P(OEt)₃) system [26].

The I₂/KH₂PO₂ protocol achieves esterification yields ranging from 45% to 91% within 20 minutes of grinding, while the KI/P(OEt)₃ system produces yields of 24% to 85% after 60 minutes [26]. These methods offer significant advantages including transition-metal-free conditions, absence of prefunctionalization requirements, and easy removal of phosphorus-containing reagents [26].

Thermal activation represents another effective solvent-free approach. Direct heating of reactants eliminates the need for solvents while ensuring efficient molecular transformations [27]. Microwave-assisted synthesis further enhances efficiency by delivering energy directly to reactants, accelerating reaction rates and improving yields [27].

Supported iron oxide nanoparticles on mesoporous silica (FeNP@SBA-15) have proven highly effective for solvent-free esterification [28]. These catalysts demonstrate remarkable stability and can be reused ten times without significant activity loss [28]. The catalytic system achieves excellent yields (88-99%) for various aromatic and aliphatic carboxylic acids [28].

Solvent-free enzymatic protocols combine the advantages of biocatalysis with green chemistry principles. Immobilized lipases can effectively catalyze esterification reactions under solvent-free conditions, achieving high yields while maintaining excellent selectivity [29] [30]. These systems demonstrate superior environmental performance with E-factors as low as 0.5-2 compared to 5-15 for conventional methods[Table 3].

Comparative Analysis of Synthetic Routes

A comprehensive comparison of synthetic routes reveals distinct advantages and limitations for each approach. The analysis considers multiple criteria including reaction efficiency, environmental impact, economic factors, and practical implementation [31] [32].

Chemical synthesis methods excel in reaction rate and scalability, making them attractive for large-scale production [33] [34]. Conventional acid-catalyzed esterification achieves rapid conversion rates and can be easily scaled to industrial levels[Table 4]. However, these methods suffer from high environmental impact due to solvent usage, waste generation, and energy requirements[Table 3].

Enzymatic synthesis offers superior selectivity and environmental compatibility but faces challenges in reaction rate and cost effectiveness [35] [34]. The high specificity of enzymes minimizes unwanted side reactions, resulting in products of exceptional purity[Table 4]. However, enzyme costs and slower reaction rates present economic constraints for certain applications [34].

Green chemistry protocols, particularly solvent-free methods, demonstrate the best environmental performance with minimal waste generation and reduced energy requirements[Table 3]. These approaches achieve excellent atom economy (95-98%) and very low E-factors (0.5-2)[Table 3]. However, their implementation may require specialized equipment and careful optimization of reaction conditions [36] [37].

The choice of optimal synthetic route depends on specific application requirements and constraints. For research and small-scale applications where high purity and environmental considerations are paramount, enzymatic or green chemistry approaches are preferred [35] [38]. For large-scale industrial production where cost effectiveness and rapid throughput are critical, optimized chemical synthesis methods may be more appropriate [33] [34].

Hybrid approaches that combine multiple methodologies show significant promise for future development. These strategies can leverage the unique advantages of each method while mitigating individual limitations [35] [38]. For example, enzymatic synthesis could be employed for key stereoselective steps within an otherwise chemical synthetic sequence [35].

Purity

XLogP3

Exact Mass

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1383 of 1384 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Dates

2: Zhang BQ, Luan Y, Duan CQ, Yan GL. Use of Torulaspora delbrueckii Co-fermentation With Two Saccharomyces cerevisiae Strains With Different Aromatic Characteristic to Improve the Diversity of Red Wine Aroma Profile. Front Microbiol. 2018 Apr 5;9:606. doi: 10.3389/fmicb.2018.00606. eCollection 2018. PubMed PMID: 29674999; PubMed Central PMCID: PMC5895779.

3: Wang Y, He L, Pan Q, Duan C, Wang J. Effects of Basal Defoliation on Wine Aromas: A Meta-Analysis. Molecules. 2018 Mar 28;23(4). pii: E779. doi: 10.3390/molecules23040779. Review. PubMed PMID: 29597302; PubMed Central PMCID: PMC6017958.

4: Wang SY, Li YQ, Li T, Yang HY, Ren J, Zhang BL, Zhu BQ. Dibasic Ammonium Phosphate Application Enhances Aromatic Compound Concentration in Bog Bilberry Syrup Wine. Molecules. 2016 Dec 29;22(1). pii: E52. doi: 10.3390/molecules22010052. PubMed PMID: 28036078; PubMed Central PMCID: PMC6155706.

5: Lu Y, Voon MK, Huang D, Lee PR, Liu SQ. Combined effects of fermentation temperature and pH on kinetic changes of chemical constituents of durian wine fermented with Saccharomyces cerevisiae. Appl Microbiol Biotechnol. 2017 Apr;101(7):3005-3014. doi: 10.1007/s00253-016-8043-1. Epub 2016 Dec 12. PubMed PMID: 27957628.

6: Lu Y, Chua JY, Huang D, Lee PR, Liu SQ. Chemical consequences of three commercial strains of Oenococcus oeni co-inoculated with Torulaspora delbrueckii in durian wine fermentation. Food Chem. 2017 Jan 15;215:209-18. doi: 10.1016/j.foodchem.2016.07.158. Epub 2016 Jul 29. PubMed PMID: 27542469.

7: Vararu F, Moreno-García J, Zamfir CI, Cotea VV, Moreno J. Selection of aroma compounds for the differentiation of wines obtained by fermenting musts with starter cultures of commercial yeast strains. Food Chem. 2016 Apr 15;197(Pt A):373-81. doi: 10.1016/j.foodchem.2015.10.111. Epub 2015 Nov 11. PubMed PMID: 26616963.

8: Moreno-García J, García-Martínez T, Millán MC, Mauricio JC, Moreno J. Proteins involved in wine aroma compounds metabolism by a Saccharomyces cerevisiae flor-velum yeast strain grown in two conditions. Food Microbiol. 2015 Oct;51:1-9. doi: 10.1016/j.fm.2015.04.005. Epub 2015 Apr 24. PubMed PMID: 26187821.

9: Chen D, Yap ZY, Liu SQ. Evaluation of the performance of Torulaspora delbrueckii, Williopsis saturnus, and Kluyveromyces lactis in lychee wine fermentation. Int J Food Microbiol. 2015 Aug 3;206:45-50. doi: 10.1016/j.ijfoodmicro.2015.04.020. Epub 2015 Apr 18. PubMed PMID: 25955287.

10: Spitaels F, Van Kerrebroeck S, Wieme AD, Snauwaert I, Aerts M, Van Landschoot A, De Vuyst L, Vandamme P. Microbiota and metabolites of aged bottled gueuze beers converge to the same composition. Food Microbiol. 2015 May;47:1-11. doi: 10.1016/j.fm.2014.10.004. Epub 2014 Oct 31. PubMed PMID: 25583332.

11: Kip Ç, Tuncel A. New vinylester-based monoliths as a new stationary phase for capillary electrochromatography. Electrophoresis. 2015 Mar;36(6):945-54. doi: 10.1002/elps.201400494. Epub 2015 Feb 27. PubMed PMID: 25521288.

12: Laureys D, De Vuyst L. Microbial species diversity, community dynamics, and metabolite kinetics of water kefir fermentation. Appl Environ Microbiol. 2014 Apr;80(8):2564-72. doi: 10.1128/AEM.03978-13. Epub 2014 Feb 14. PubMed PMID: 24532061; PubMed Central PMCID: PMC3993195.

13: Hiralal L, Olaniran AO, Pillay B. Aroma-active ester profile of ale beer produced under different fermentation and nutritional conditions. J Biosci Bioeng. 2014 Jan;117(1):57-64. doi: 10.1016/j.jbiosc.2013.06.002. Epub 2013 Jul 9. PubMed PMID: 23845914.

14: Park HJ, Lee SM, Song SH, Kim YS. Characterization of volatile components in makgeolli, a traditional Korean rice wine, with or without pasteurization, during storage. Molecules. 2013 May 8;18(5):5317-25. doi: 10.3390/molecules18055317. PubMed PMID: 23698045; PubMed Central PMCID: PMC6270448.

15: Rodríguez-Lerma GK, Gutiérrez-Moreno K, Cárdenas-Manríquez M, Botello-Álvarez E, Jiménez-Islas H, Rico-Martínez R, Navarrete-Bolaños JL. Microbial ecology studies of spontaneous fermentation: starter culture selection for prickly pear wine production. J Food Sci. 2011 Aug;76(6):M346-52. doi: 10.1111/j.1750-3841.2011.02208.x. Epub 2011 Jun 2. PubMed PMID: 22417507.

16: Lee DH, Kang BS, Park HJ. Effect of oxygen on volatile and sensory characteristics of Cabernet Sauvignon during secondary shelf life. J Agric Food Chem. 2011 Nov 9;59(21):11657-66. doi: 10.1021/jf200759d. Epub 2011 Oct 7. PubMed PMID: 21954937.

17: Jeleń HH, Majcher M, Dziadas M, Zawirska-Wojtasiak R, Czaczyk K, Wąsowicz E. Volatile compounds responsible for aroma of Jutrzenka liquer wine. J Chromatogr A. 2011 Oct 21;1218(42):7566-73. doi: 10.1016/j.chroma.2011.07.023. Epub 2011 Jul 20. PubMed PMID: 21831389.

18: Reddy LV, Sudheer Kumar Y, Reddy OV. Analysis of volatile aroma constituents of wine produced from Indian mango (Mangifera indica L.) by GC-MS. Indian J Microbiol. 2010 Jun;50(2):183-91. doi: 10.1007/s12088-010-0028-7. Epub 2010 Mar 16. PubMed PMID: 23100826; PubMed Central PMCID: PMC3450322.

19: Biazon CL, Brambilla R, Rigacci A, Pizzolato TM, Dos Santos JH. Combining silica-based adsorbents and SPME fibers in the extraction of the volatiles of beer: an exploratory study. Anal Bioanal Chem. 2009 May;394(2):549-56. doi: 10.1007/s00216-009-2695-y. Epub 2009 Mar 14. PubMed PMID: 19283367.

20: Nascimento ES, Cardoso DR, Franco DW. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). J Agric Food Chem. 2008 Jul 23;56(14):5488-93. doi: 10.1021/jf800551d. Epub 2008 Jun 21. PubMed PMID: 18570431.